

2-(2-Hydroxyphenyl)benzothiazole health and safety information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(2-Hydroxyphenyl)benzothiazole

Cat. No.: B1206157 Get Quote

An In-Depth Technical Guide to the Health and Safety of **2-(2-Hydroxyphenyl)benzothiazole**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and after consulting the official SDS provided by the supplier.

Executive Summary

2-(2-Hydroxyphenyl)benzothiazole (HBT), a heterocyclic compound utilized in various chemical synthesis and research applications, presents a distinct hazard profile that necessitates careful handling. While comprehensive in vivo toxicological data is not publicly available, existing GHS classifications and in vitro studies indicate that HBT is an irritant to the skin, eyes, and respiratory system. Furthermore, studies on the identical molecule, 2-hydroxybenzothiazole (OTH/OHBTH), have demonstrated potential for genotoxicity, cytotoxicity, and endocrine disruption. This guide synthesizes the available health and safety information, providing a technical overview of its properties, known toxicological endpoints, and recommended safety procedures.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are fundamental to its safe handling and use in experimental design.

Table 1: Chemical Identity of 2-(2-Hydroxyphenyl)benzothiazole

Identifier	Value
IUPAC Name	2-(1,3-benzothiazol-2-yl)phenol
Synonyms	HBT, 2-(2-Benzothiazolyl)phenol, o-(2-Benzothiazolyl)phenol, Phenol, 2-(2-benzothiazolyl)-
CAS Number	3411-95-8[1][2]
Molecular Formula	C ₁₃ H ₉ NOS[1][2]
Molecular Weight	227.28 g/mol [2]
Chemical Structure	Oc1ccccc1-c2nc3ccccc3s2 (SMILES)

Table 2: Physicochemical Properties of 2-(2-Hydroxyphenyl)benzothiazole

Property	Value	Source(s)
Appearance	Light green or off-white to yellow powder/solid	[3][4]
Melting Point	128 - 133 °C	[2][5]
Solubility	Insoluble in water; Soluble in ethanol	
Stability	Stable under normal conditions	[3]

Toxicological Profile

Direct, quantitative toxicological data for HBT, such as oral LD50 values or chronic exposure limits, are largely unavailable in published literature. However, a combination of GHS hazard

classifications and in vitro studies on the 2-hydroxybenzothiazole molecule provides critical insights into its potential toxicity.

Hazard Identification and GHS Classification

HBT is classified as an irritant. The globally harmonized system (GHS) classifications are consistent across multiple suppliers and databases.[6][7]

Table 3: GHS Hazard Classification for 2-(2-Hydroxyphenyl)benzothiazole

Hazard Class	Hazard Statement	GHS Code	Source(s)
Skin Corrosion/Irritation	Causes skin irritation	H315	[6][7]
Serious Eye Damage/Irritation	Causes serious eye irritation	H319	[6][7]
STOT - Single Exposure	May cause respiratory irritation	H335	[6][7]

In Vitro Toxicity of 2-Hydroxybenzothiazole (HBT)

Recent studies have elucidated specific toxicological mechanisms in vitro. These findings, summarized below, are critical for assessing the potential risks of HBT exposure in a research setting.

Table 4: Summary of In Vitro Toxicological Data

Endpoint	Test System	Finding	Implication	Source(s)
Genotoxicity	Comet Assay (Rainbow Trout gill cells, RTgill- W1)	Induced DNA strand breaks after 1-day exposure.	Potential to cause genetic damage.	[3]
Cytotoxicity	Mouse Embryonic Stem Cells (mESCs)	Identified as the most cytotoxic among several tested benzothiazoles.	Potentially harmful to developing cells.	[6]
Mechanism of Cytotoxicity	Mouse Embryonic Stem Cells (mESCs)	Increased intracellular Reactive Oxygen Species (ROS), induced DNA damage and apoptosis.	Toxicity may be mediated through oxidative stress.	[6]
Endocrine Disruption	Xenopus laevis Thyroid Gland Explant Culture	Inhibited thyroxine (T4) release.	Potential to interfere with thyroid hormone regulation.	[2]
AhR Activation	Rainbow Trout liver cells (RTL- W1)	Noticeably induced Cytochrome P4501A (CYP1A).	Can activate the Aryl Hydrocarbon Receptor pathway, a common mechanism for toxicity of aromatic compounds.	[3]

Safety and Handling Procedures

Given the known hazards of irritation and the potential for genotoxicity and cytotoxicity, stringent safety measures are required when handling HBT.

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
 - Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[3]
 - Skin and Body Protection: Wear a laboratory coat. Avoid contact with skin and clothing.[4]
 - Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respiratory protection should be used.[2]
- Handling: Avoid breathing dust. Do not ingest. Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[4]
- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[3][4]

First-Aid Measures

- Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]
- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops.[3]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
- Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.
 Call a physician immediately.[3]

Experimental Protocols

The following sections describe the general methodologies for the key in vitro experiments that have been used to assess the toxicity of 2-hydroxybenzothiazole.

Protocol: Comet Assay for Genotoxicity

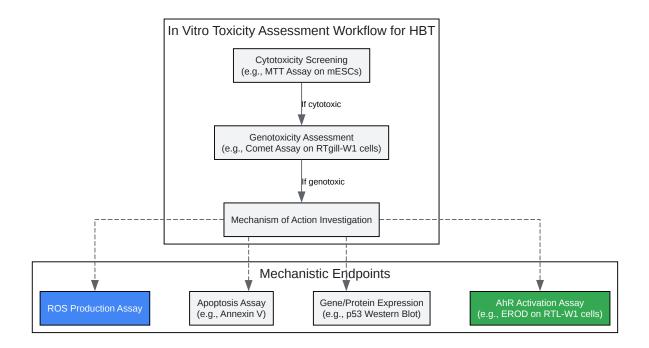
The comet assay (single-cell gel electrophoresis) is a standard method for quantifying DNA damage in individual cells.

- Cell Culture and Exposure: Rainbow trout gill cells (RTgill-W1) are cultured under standard conditions. Cells are then treated with various concentrations of HBT (and appropriate controls) for a defined period (e.g., 24 hours).[3]
- Cell Encapsulation: Following exposure, cells are harvested, suspended in low-melting-point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: The slides are immersed in a high-salt lysis solution to dissolve cell and nuclear membranes, leaving behind the DNA as a nucleoid.
- Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing any broken DNA fragments to migrate away from the nucleoid, forming a "comet tail."
- Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.
- Data Analysis: Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail or the tail moment. A statistically significant increase in tail length/moment compared to the negative control indicates a positive genotoxic effect.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and metabolic activity.

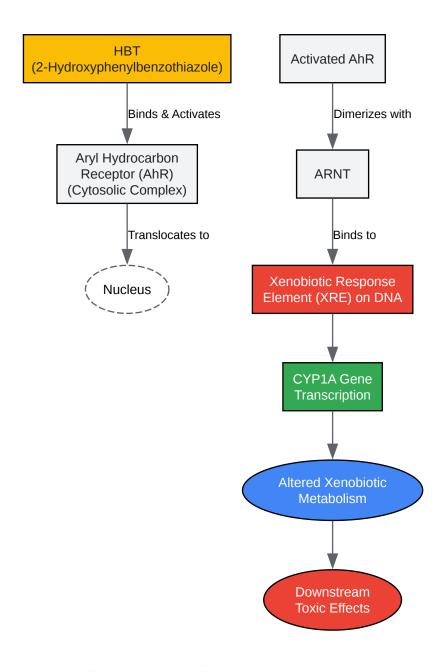
• Cell Seeding: Mouse embryonic stem cells (mESCs) or another suitable cell line are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6]



- Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of HBT. Vehicle (e.g., DMSO) and untreated wells serve as controls. The cells are incubated for a specified duration (e.g., 48 hours).
- MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. After an incubation period, a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the crystals.
- Spectrophotometric Analysis: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The absorbance is directly proportional to the number of viable cells. Cell
 viability is calculated as a percentage relative to the vehicle control. The half-maximal
 inhibitory concentration (IC50) is determined by plotting cell viability against the log of the
 compound concentration.

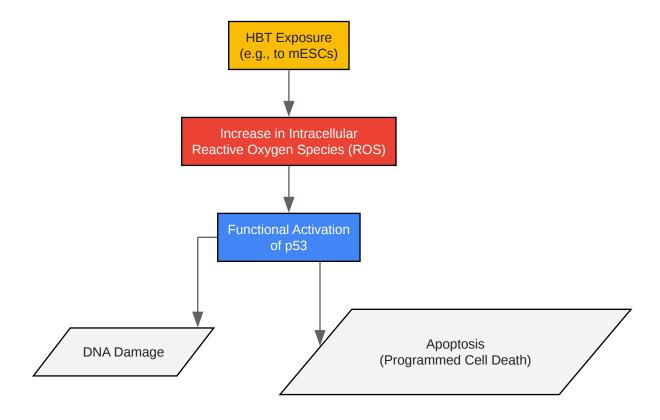
Visualized Workflows and Pathways

The following diagrams illustrate the experimental logic and potential mechanisms of HBT toxicity based on available data.



Click to download full resolution via product page

Caption: General workflow for the in vitro toxicological evaluation of HBT.



Click to download full resolution via product page

Caption: Postulated Aryl Hydrocarbon Receptor (AhR) activation pathway by HBT.

Click to download full resolution via product page

Caption: Proposed mechanism of HBT-induced cytotoxicity in stem cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the toxic potential of benzothiazoles with the rainbow trout cell lines, RTgill-W1 and RTL-W1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abstract for TR-597 [ntp.niehs.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. 2-(2'-Hydroxyphenyl)benzothiazole | C13H9NOS | CID 18874 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(2-Hydroxyphenyl)benzothiazole health and safety information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206157#2-2-hydroxyphenyl-benzothiazole-health-and-safety-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com